molecular formula C16H13ClN2O3 B292422 4-(5-chloro-2-{[1-(2-furyl)ethylidene]amino}phenyl)-3-iminodihydro-2(3H)-furanone

4-(5-chloro-2-{[1-(2-furyl)ethylidene]amino}phenyl)-3-iminodihydro-2(3H)-furanone

Cat. No. B292422
M. Wt: 316.74 g/mol
InChI Key: GDFIAGNUKVNBFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-chloro-2-{[1-(2-furyl)ethylidene]amino}phenyl)-3-iminodihydro-2(3H)-furanone, also known as CFI-400945, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications.

Mechanism of Action

4-(5-chloro-2-{[1-(2-furyl)ethylidene]amino}phenyl)-3-iminodihydro-2(3H)-furanone works by inhibiting the activity of checkpoint kinase 1 (CHK1), a protein that plays a critical role in DNA damage response and cell cycle regulation. By inhibiting CHK1, 4-(5-chloro-2-{[1-(2-furyl)ethylidene]amino}phenyl)-3-iminodihydro-2(3H)-furanone prevents cancer cells from repairing DNA damage and undergoing cell division, ultimately leading to cell death.
Biochemical and Physiological Effects:
4-(5-chloro-2-{[1-(2-furyl)ethylidene]amino}phenyl)-3-iminodihydro-2(3H)-furanone has been shown to induce DNA damage and cell cycle arrest in cancer cells, leading to apoptosis. Additionally, 4-(5-chloro-2-{[1-(2-furyl)ethylidene]amino}phenyl)-3-iminodihydro-2(3H)-furanone has been found to enhance the immune response to cancer cells, potentially making it a useful adjuvant therapy.

Advantages and Limitations for Lab Experiments

One advantage of 4-(5-chloro-2-{[1-(2-furyl)ethylidene]amino}phenyl)-3-iminodihydro-2(3H)-furanone is its specificity for CHK1, which reduces off-target effects and toxicity. However, 4-(5-chloro-2-{[1-(2-furyl)ethylidene]amino}phenyl)-3-iminodihydro-2(3H)-furanone has limited solubility in water, which can make it difficult to administer in vivo. Additionally, the optimal dosing and administration schedule for 4-(5-chloro-2-{[1-(2-furyl)ethylidene]amino}phenyl)-3-iminodihydro-2(3H)-furanone have yet to be determined.

Future Directions

Future research on 4-(5-chloro-2-{[1-(2-furyl)ethylidene]amino}phenyl)-3-iminodihydro-2(3H)-furanone could focus on optimizing its dosing and administration schedule to maximize its therapeutic efficacy. Additionally, further studies could investigate the potential use of 4-(5-chloro-2-{[1-(2-furyl)ethylidene]amino}phenyl)-3-iminodihydro-2(3H)-furanone in combination with other cancer treatments, such as immunotherapy. Finally, research could also explore the potential use of 4-(5-chloro-2-{[1-(2-furyl)ethylidene]amino}phenyl)-3-iminodihydro-2(3H)-furanone in other disease areas, such as neurodegenerative disorders.

Synthesis Methods

4-(5-chloro-2-{[1-(2-furyl)ethylidene]amino}phenyl)-3-iminodihydro-2(3H)-furanone is synthesized through a series of chemical reactions that involve the condensation of 5-chloro-2-nitroaniline and 2-furylacetaldehyde followed by reduction and cyclization. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

4-(5-chloro-2-{[1-(2-furyl)ethylidene]amino}phenyl)-3-iminodihydro-2(3H)-furanone has been studied extensively for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and ovarian cancer cells. Additionally, 4-(5-chloro-2-{[1-(2-furyl)ethylidene]amino}phenyl)-3-iminodihydro-2(3H)-furanone has been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

properties

Molecular Formula

C16H13ClN2O3

Molecular Weight

316.74 g/mol

IUPAC Name

4-[5-chloro-2-[1-(furan-2-yl)ethylideneamino]phenyl]-3-iminooxolan-2-one

InChI

InChI=1S/C16H13ClN2O3/c1-9(14-3-2-6-21-14)19-13-5-4-10(17)7-11(13)12-8-22-16(20)15(12)18/h2-7,12,18H,8H2,1H3

InChI Key

GDFIAGNUKVNBFA-UHFFFAOYSA-N

SMILES

CC(=NC1=C(C=C(C=C1)Cl)C2COC(=O)C2=N)C3=CC=CO3

Canonical SMILES

CC(=NC1=C(C=C(C=C1)Cl)C2COC(=O)C2=N)C3=CC=CO3

Origin of Product

United States

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